7-Hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one
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Overview
Description
7-Hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound features a chromenone core with a hydroxyl group at the 7th position and a pyridinyl group at the 3rd position. Coumarins, including this compound, are widely studied for their potential therapeutic applications due to their antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one typically involves the condensation of 2-hydroxyacetophenone with 2-pyridinecarboxaldehyde in the presence of a base, followed by cyclization. The reaction is often carried out in ethanol with a catalytic amount of piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-3-(pyridin-2-yl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-3-(pyridin-2-yl)-chroman-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Anticancer Activity: It can inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Activity: It can modulate the activity of inflammatory mediators, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-phenoxy-4H-chromen-4-one: Similar structure but with a phenoxy group instead of a pyridinyl group.
7-Hydroxy-3-(pyridin-3-yl)-4H-chromen-4-one: Similar structure but with the pyridinyl group at a different position.
Uniqueness
7-Hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the pyridinyl group at the 3rd position enhances its ability to interact with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-hydroxy-3-pyridin-2-ylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-9-4-5-10-13(7-9)18-8-11(14(10)17)12-3-1-2-6-15-12/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSMTKCZUMCYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415903 |
Source
|
Record name | 4H-1-benzopyran-4-one, 7-hydroxy-3-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65047-23-6 |
Source
|
Record name | 4H-1-benzopyran-4-one, 7-hydroxy-3-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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